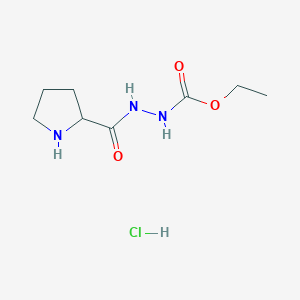
N'-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride typically involves the reaction of pyrrolidine-2-carboxylic acid with ethyl chloroformate to form the ethoxycarbonyl derivative. This intermediate is then reacted with hydrazine hydrate to yield the carbohydrazide. The final step involves the conversion of the carbohydrazide to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride.
Ethyl pyrrolidine-2-carboxylate: Another derivative with similar structural features.
Pyrrolidine-2,5-dione: A related compound with different functional groups.
Uniqueness
N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H16ClN3O3 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
ethyl N-(pyrrolidine-2-carbonylamino)carbamate;hydrochloride |
InChI |
InChI=1S/C8H15N3O3.ClH/c1-2-14-8(13)11-10-7(12)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,10,12)(H,11,13);1H |
InChI Key |
JTGSRUKFWWHJQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)C1CCCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















